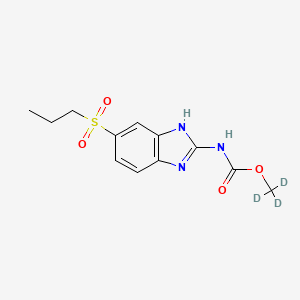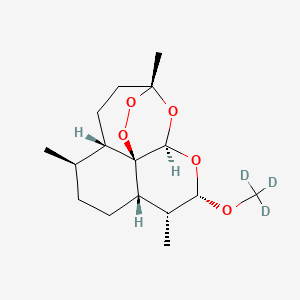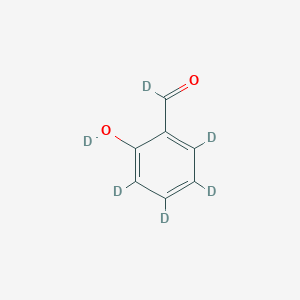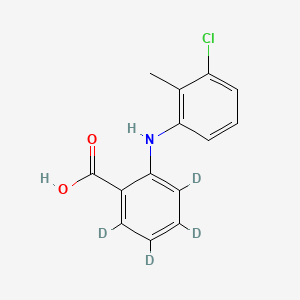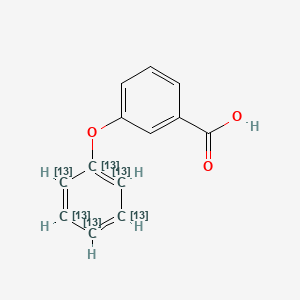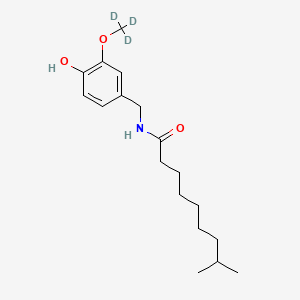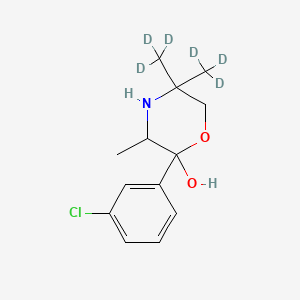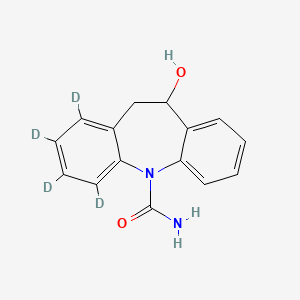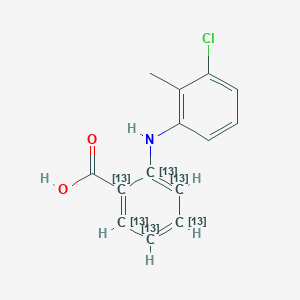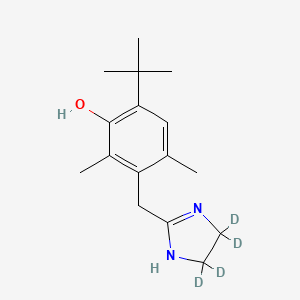
Oxymetazoline-d4(imidazoline-d4)
描述
Oxymetazoline-d4(imidazoline-d4) is an organic compound that belongs to the class of alkylated phenols It is characterized by the presence of a tert-butyl group, two methyl groups, and a deuterated imidazole moiety attached to a phenol ring
作用机制
Mode of Action
Oxymetazoline-d4(imidazoline-d4) interacts with its targets, the α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . The α1-adrenoceptors agonism promotes vascular smooth muscle contraction by increasing intracellular calcium levels through activating phospholipase C, while α2-adrenoceptors agonism leads to various physiological responses .
Biochemical Pathways
The biochemical pathways affected by Oxymetazoline-d4(imidazoline-d4) involve the adrenergic system. By stimulating adrenergic receptors, Oxymetazoline-d4(imidazoline-d4) causes vasoconstriction of dilated arterioles and reduces blood flow . This leads to a decrease in nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea .
Result of Action
The molecular and cellular effects of Oxymetazoline-d4(imidazoline-d4)'s action include the reduction of nasal congestion, allergic reactions of the eye, and facial erythema associated with rosacea . These effects are achieved through the vasoconstriction of dilated arterioles and the reduction of blood flow .
生化分析
Biochemical Properties
The biochemical properties of Oxymetazoline-d4(imidazoline-d4) are largely derived from its interactions with various biomolecules. It has been identified that Oxymetazoline-d4(imidazoline-d4) has a higher affinity at α1A-adrenoceptors compared to α2B-adrenoceptors, but with higher potency at α2B-adrenoceptors . This indicates that Oxymetazoline-d4(imidazoline-d4) can interact with these receptors and potentially influence their function.
Cellular Effects
It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), can cause vasoconstriction of dilated arterioles and reduce blood flow by stimulating adrenergic receptors . This suggests that Oxymetazoline-d4(imidazoline-d4) may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of Oxymetazoline-d4(imidazoline-d4) involves a bioactivation mechanism involving a CYP2C19-catalyzed two-electron oxidation . This leads to the formation of a p-quinone methide species, which is a reactive intermediate . This reactive intermediate can then interact with other biomolecules, potentially influencing their function.
Temporal Effects in Laboratory Settings
It is known that Oxymetazoline, the non-labelled counterpart of Oxymetazoline-d4(imidazoline-d4), has a typical low-dose and brief dosage regimen limited to nasal delivery . This suggests that the effects of Oxymetazoline-d4(imidazoline-d4) may also be short-lived and dose-dependent.
Metabolic Pathways
The metabolic pathways of Oxymetazoline-d4(imidazoline-d4) involve monohydroxylation of the t-butyl group, oxidative dehydrogenation of the imidazoline to an imidazole moiety, and dihydroxylation of Oxymetazoline . These reactions are catalyzed by the enzyme CYP2C19 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxymetazoline-d4(imidazoline-d4) typically involves the alkylation of 2,4-xylenol with isobutylene to introduce the tert-butyl group. The deuterated imidazole moiety can be introduced through a subsequent reaction with a deuterated imidazole derivative. The reaction conditions often involve the use of strong acids or bases to facilitate the alkylation and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using isobutylene and 2,4-xylenol as starting materials. The deuterated imidazole derivative can be synthesized separately and then coupled with the alkylated phenol under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Oxymetazoline-d4(imidazoline-d4) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield hydroquinones. Substitution reactions can introduce various functional groups onto the phenol ring .
科学研究应用
Oxymetazoline-d4(imidazoline-d4) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used as an antioxidant and ultraviolet stabilizer in fuels, gasolines, and other industrial products
相似化合物的比较
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: A structurally similar compound without the deuterated imidazole moiety.
2,6-Di-tert-butylphenol: Another alkylated phenol with two tert-butyl groups.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure
Uniqueness
Oxymetazoline-d4(imidazoline-d4) is unique due to the presence of the deuterated imidazole moiety, which can impart distinct chemical and biological properties. This deuterated group can enhance the compound’s stability and alter its interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
1262053-60-0 |
|---|---|
分子式 |
C16H25ClN2O |
分子量 |
300.86 g/mol |
IUPAC 名称 |
6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H/i6D2,7D2; |
InChI 键 |
BEEDODBODQVSIM-FEUVXQGESA-N |
SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C |
手性 SMILES |
[2H]C1(C(N=C(N1)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)([2H])[2H])[2H].Cl |
规范 SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl |
纯度 |
98% by HPLC; 98% atom D |
相关CAS编号 |
1491-59-4 (unlabelled) |
同义词 |
3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-6-(1,1-dimethylethyl)-2,4-dimethylphenol-d4; 2-(4-tert-Butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline-d4; 6-tert-Butyl-3-(2-imidazolin-2-ylmethyl)-2,4-dimethylphenol-d4; Hazol-d4; Navasin-d4; Navisin-d4; Nezeril-d4; Oxylazine-d4; Rhinofrenol-d4; Rhinolitan-d4; Sinerol-d4; |
标签 |
Imidazol Impurities |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



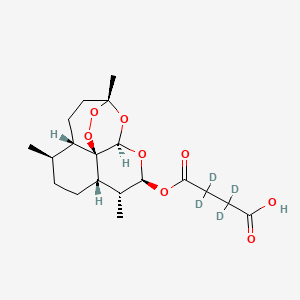
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
